
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, also known as DFB-Fu, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. In
Mécanisme D'action
The mechanism of action of N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various proteins that are important for cancer cell survival and growth. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting HSP90, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that are necessary for tumor growth).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide for lab experiments is that it has been extensively studied in preclinical models of cancer, and has shown promising results in both in vitro and in vivo studies. Additionally, this compound has been shown to be well-tolerated in animal models, suggesting that it may have a favorable safety profile.
One limitation of this compound for lab experiments is that it has not yet been tested in clinical trials in humans, so its efficacy and safety in humans is not yet fully understood. Additionally, this compound may have limited efficacy in certain types of cancer, or in cancer cells that have developed resistance to HSP90 inhibitors.
Orientations Futures
There are several future directions for research on N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide. One area of research is to further investigate the mechanism of action of this compound, and to identify the specific proteins that are affected by its inhibition of HSP90. Additionally, further preclinical studies are needed to determine the efficacy and safety of this compound in various types of cancer, and to identify potential biomarkers that could be used to predict patient response to the drug.
Another area of research is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Combination therapies may be more effective than single-agent therapies, and could potentially reduce the risk of drug resistance.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results as a potential therapeutic agent for the treatment of cancer. Its mechanism of action involves the inhibition of HSP90, which disrupts the function of various proteins that are important for cancer cell survival and growth. While this compound has shown advantages for lab experiments, further research is needed to fully understand its efficacy and safety in humans, as well as its potential for use in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include 2,6-difluorobenzylamine, furan-2-carboxylic acid, and thiazole-2-carboxylic acid. The synthesis process involves the coupling of these starting materials, followed by a series of purification steps to obtain the final product.
Applications De Recherche Scientifique
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to be effective in reducing tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-12-3-1-4-13(19)11(12)8-20-15(23)7-10-9-26-17(21-10)22-16(24)14-5-2-6-25-14/h1-6,9H,7-8H2,(H,20,23)(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCBVFYKDVKDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

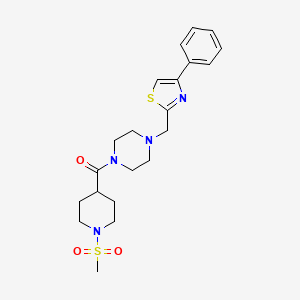
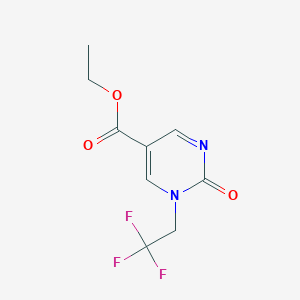

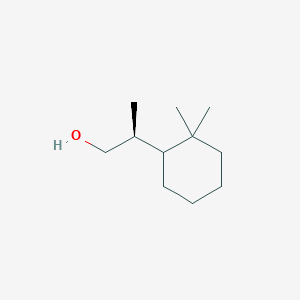


![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)

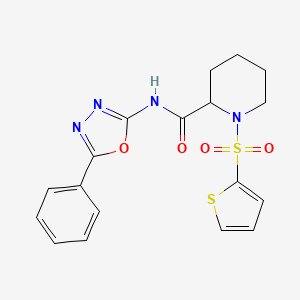
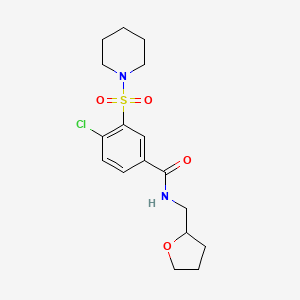
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)
![N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2389198.png)

